

2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine physical and chemical properties

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Compound of Interest

Compound Name: 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine

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An In-depth Technical Guide to **2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine**

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine**, a key heterocyclic intermediate in modern medicinal chemistry and drug discovery. We will delve into its fundamental physical and chemical properties, explore its reactivity and established synthetic pathways, and discuss its significant applications as a versatile scaffold for developing novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound's characteristics and utility.

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine framework, a fused bicyclic system of pyrazole and pyrimidine rings, is a cornerstone in the design of biologically active molecules.^{[1][2]} This "privileged scaffold" is present in numerous approved drugs and clinical candidates, valued for its rigid structure and ability to present substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets.^[1]

2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine (CAS: 1203705-58-1) is a strategically di-halogenated derivative of this core. The presence of a bromine atom at the 2-position and a chlorine atom at the 7-position provides two distinct and reactive handles for synthetic modification.^[3] This dual reactivity is the foundation of its utility, enabling chemists to perform selective and sequential functionalization, thereby creating diverse molecular libraries for screening and optimization in drug discovery programs.^{[3][4]} Its application spans multiple therapeutic areas, including oncology, metabolic disorders, and infectious diseases.^{[1][3]}

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in experimental design, reaction optimization, and purification. The key properties of **2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine** are summarized below.

Property	Value	Source
Molecular Formula	C ₆ H ₃ BrClN ₃	[3] [5]
Molecular Weight	232.47 g/mol	[3] [5]
CAS Number	1203705-58-1	[5]
Appearance	Solid	
Solubility	Soluble in common organic solvents	[3]
InChI Key	ZCVVRHPFDQOMEF-UHFFFAOYSA-N	
Canonical SMILES	C1=C(N2C(=CC(=N2)Br)N=C1)Cl	[3]
Storage	Recommended: Refrigerator	

Characterization is typically confirmed using standard analytical techniques including ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify structure and purity.^{[6][7]}

Chemical Reactivity and Synthetic Utility

The chemical behavior of **2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine** is dominated by the electrophilic nature of the carbon atoms attached to the halogen substituents. The pyrimidine ring is inherently π -deficient, a characteristic that is further amplified by the electron-withdrawing effects of the chloro and bromo groups, making the C7 and C2 positions, respectively, highly susceptible to nucleophilic attack.^{[3][8]}

Nucleophilic Aromatic Substitution (SNAr)

The primary value of this compound lies in its capacity to undergo nucleophilic aromatic substitution (SNAr) reactions.^[3] Both the chlorine at C7 and the bromine at C2 can be displaced by a wide array of nucleophiles, including amines, alcohols, and thiols. This reactivity allows for the systematic introduction of diverse functional groups to build out the molecular structure.

Field-proven insights suggest that the chlorine atom at the C7 position is generally more reactive towards nucleophilic displacement than the bromine at the C2 position, allowing for selective functionalization under carefully controlled conditions. This differential reactivity is a key strategic advantage in multi-step syntheses.

Caption: General workflow for sequential nucleophilic substitution.

Synthesis Protocol: From Hydroxy Precursor to Key Intermediate

A common and reliable laboratory-scale synthesis of **2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine** involves the chlorodehydroxylation of its precursor, 2-bromopyrazolo[1,5-a]pyrimidin-7-one.^{[3][5]} This transformation is a robust and well-documented method.

Experimental Protocol:

- Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromopyrazolo[1,5-a]pyrimidin-7-one.
- Reagent Addition: Add phosphorus oxychloride (POCl_3) as both the reagent and solvent. The addition of a tertiary amine base, such as N,N-diisopropylethylamine, is often used to facilitate the reaction.^[3]

- Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). Reaction temperatures can range from ambient to 130 °C, monitored by TLC until the starting material is consumed.[3]
- Work-up: Carefully quench the reaction by slowly adding the mixture to ice water. The crude product often precipitates and can be collected by filtration.
- Purification: The crude solid is then purified, typically by silica gel column chromatography, to yield the pure **2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine**.[3]

Causality: The use of POCl_3 is critical as it converts the hydroxyl group of the pyrimidinone into a good leaving group, which is subsequently displaced by a chloride ion from the POCl_3 itself, driving the reaction to completion.

Caption: Key steps in the synthesis of the title compound.

Applications in Medicinal Chemistry and Drug Discovery

The true value of **2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine** is realized in its application as a versatile starting material for compounds with significant biological activity.[3][4]

- Protein Kinase Inhibitors: The pyrazolo[1,5-a]pyrimidine scaffold is central to the development of inhibitors for protein kinases, which are crucial targets in oncology.[1] Derivatives have shown inhibitory activity against kinases such as Pim-1, EGFR, B-Raf, and various Cyclin-Dependent Kinases (CDKs).[1][9]
- Anticancer Research: Beyond kinase inhibition, the structural framework is a candidate for developing novel anticancer therapies through various mechanisms.[3][10]
- Enzyme Inhibition: The compound itself has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2, which is relevant for modulating drug metabolism profiles.[3]
- Neuropeptide Y (NPY) Receptor Antagonism: It has been investigated for its potential to antagonize NPY receptors, which are implicated in physiological processes including appetite regulation, making it a lead for treating metabolic disorders.[3]

- Antimicrobial Agents: The broader class of pyrazolopyrimidines has been explored for antimicrobial and antifungal properties.[3]

Safety, Handling, and Storage

As with any halogenated heterocyclic compound, proper safety protocols must be strictly followed.

- Hazard Identification: The compound is classified as hazardous. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [11][12] Some safety data sheets also list it as toxic if swallowed (H301). The signal word is typically "Danger" or "Warning".[11]
- Handling:
 - Always handle in a well-ventilated area, preferably within a chemical fume hood.[11]
 - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]
 - Avoid breathing dust or creating aerosols.[11]
 - Wash hands thoroughly after handling.[11]
- Storage:
 - Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11]
 - For long-term stability, refrigeration is recommended.
- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[11]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

- Inhalation: Move the person to fresh air and keep them comfortable for breathing.[\[11\]](#)

Conclusion

2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined physicochemical properties, coupled with its predictable and versatile reactivity, make it an invaluable intermediate. The ability to selectively functionalize the C7 and C2 positions provides a robust platform for generating novel molecular architectures with potent and selective biological activities. For research teams aiming to accelerate their discovery pipelines, particularly in oncology and metabolic diseases, a thorough understanding and proficient use of this building block can provide a significant competitive advantage.

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